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Compound of Interest

Compound Name: (R)-(-)-2-Octanol

Cat. No.: B1198660 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral alcohol (R)-(-)-2-Octanol. The information is tailored for researchers, scientists, and

professionals in drug development, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document

aims to serve as a core reference for the identification, characterization, and quality control of

this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for (R)-(-)-2-Octanol.

Table 1: ¹H NMR Spectroscopic Data for (R)-(-)-2-Octanol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~3.80 Multiplet - 1H H-2 (CH-OH)

~1.68 Singlet - 1H OH

~1.51 - 1.18 Multiplet - 10H
H-3, H-4, H-5, H-

6, H-7 (CH₂)

~1.18 Doublet 6.2 3H H-1 (CH₃)

~0.89 Triplet - 3H H-8 (CH₃)

Solvent: CDCl₃. Data synthesized from multiple sources.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for (R)-(-)-2-Octanol

Chemical Shift (δ) ppm Assignment

~68.2 C-2 (CH-OH)

~39.0 C-3

~31.8 C-4

~29.3 C-5

~25.8 C-6

~23.5 C-1

~22.6 C-7

~14.1 C-8

Solvent: CDCl₃. Data synthesized from multiple sources.[1][4][5][6]

Table 3: IR Absorption Bands for (R)-(-)-2-Octanol
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

2960 - 2850 Strong C-H stretch (sp³ hybridized)

1260 - 1050 Strong C-O stretch

This data represents typical ranges for alcohols and is consistent with spectra for 2-octanol.[7]

[8][9]

Table 4: Mass Spectrometry Fragmentation Data for 2-Octanol

m/z Relative Intensity
Proposed
Fragment

Fragmentation
Pathway

130 Very Low / Absent [C₈H₁₈O]⁺ Molecular Ion (M⁺)

112 Low [C₈H₁₆]⁺
Dehydration (Loss of

H₂O)

83 Moderate [C₆H₁₁]⁺ -

70 Moderate [C₅H₁₀]⁺ -

55 High [C₄H₇]⁺ -

45 Base Peak (100%) [C₂H₅O]⁺ α-cleavage

43 High [C₃H₇]⁺ -

The fragmentation pattern is characteristic of secondary alcohols. The base peak at m/z 45 is a

key indicator.[10][11][12][13]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of purified (R)-(-)-2-Octanol is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube to a final

concentration of approximately 10-50 mg/mL.[14]

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz

instrument.

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay

of 1-5 seconds.

¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each unique

carbon. A larger number of scans is usually required compared to ¹H NMR due to the

lower natural abundance of the ¹³C isotope.[14][15] DEPT (Distortionless Enhancement by

Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and

CH₃ groups.[14][15]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., Tetramethylsilane - TMS).

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (R)-(-)-2-Octanol, the spectrum can be

obtained neat (undiluted). A drop of the sample is placed between two salt plates (e.g., NaCl

or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[16]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is

first collected. Then, the sample spectrum is recorded. The instrument measures the

interference pattern of the infrared light, which is then mathematically converted into a

spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹).[17]

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to specific functional groups.
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2.3 Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is typically introduced into the mass

spectrometer via Gas Chromatography (GC-MS) for separation and purification.[18] In the

mass spectrometer, the molecules are ionized, commonly using Electron Ionization (EI),

where a high-energy electron beam bombards the sample, causing the ejection of an

electron to form a molecular ion (M⁺).[18]

Mass Analysis: The resulting ions and fragment ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation: A detector records the abundance of each ion at a

specific m/z value. The output is a mass spectrum, which is a plot of relative intensity versus

m/z.

Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the

molecule. For alcohols, characteristic fragmentation pathways include α-cleavage and

dehydration.[10][12]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical sample.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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